molecular formula C18H17ClN2O2 B11189786 N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

Cat. No.: B11189786
M. Wt: 328.8 g/mol
InChI Key: QWFCTYRSSMWPBU-UHFFFAOYSA-N
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Description

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Formation of indole-3-ethylamine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide is unique due to its specific substitution pattern and the presence of both indole and phenoxyacetamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H17ClN2O2

Molecular Weight

328.8 g/mol

IUPAC Name

N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2-phenoxyacetamide

InChI

InChI=1S/C18H17ClN2O2/c19-14-6-7-17-16(10-14)13(11-21-17)8-9-20-18(22)12-23-15-4-2-1-3-5-15/h1-7,10-11,21H,8-9,12H2,(H,20,22)

InChI Key

QWFCTYRSSMWPBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl

Origin of Product

United States

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